2-(2-Propoxyphenyl)ethanol

Physicochemical property LogP Solubility

2-(2-Propoxyphenyl)ethanol (CAS 104174-91-6) is a bifunctional aromatic compound, classified as an ortho-substituted phenethyl alcohol. Its structure features a primary alcohol (-CH₂CH₂OH) and a propoxy ether (-OCH₂CH₂CH₃) group on the phenyl ring.

Molecular Formula C11H16O2
Molecular Weight 180.247
CAS No. 104174-91-6
Cat. No. B2376673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Propoxyphenyl)ethanol
CAS104174-91-6
Molecular FormulaC11H16O2
Molecular Weight180.247
Structural Identifiers
SMILESCCCOC1=CC=CC=C1CCO
InChIInChI=1S/C11H16O2/c1-2-9-13-11-6-4-3-5-10(11)7-8-12/h3-6,12H,2,7-9H2,1H3
InChIKeyXHDZCOBYOSDNOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Propoxyphenyl)ethanol (CAS 104174-91-6): Procurement-Grade Overview of an Ortho-Substituted Phenethyl Alcohol Scaffold


2-(2-Propoxyphenyl)ethanol (CAS 104174-91-6) is a bifunctional aromatic compound, classified as an ortho-substituted phenethyl alcohol. Its structure features a primary alcohol (-CH₂CH₂OH) and a propoxy ether (-OCH₂CH₂CH₃) group on the phenyl ring . This combination of functional groups makes it a versatile small-molecule scaffold used as a building block in organic synthesis and medicinal chemistry research . While often confused with the intravenous anesthetic propofol (2,6-diisopropylphenol), this compound is a distinct chemical entity with a different substitution pattern and molecular weight (C₁₁H₁₆O₂, MW 180.24 g/mol) . It is commercially available as a pale-yellow to yellow-brown liquid, typically at a purity of 95-97%, and is sold for laboratory research purposes by several chemical suppliers . Despite its availability, detailed, quantitative performance data in peer-reviewed literature remains scarce, and its differentiation from close analogs often relies on inferred structure-activity relationships rather than direct comparative studies.

Why 2-(2-Propoxyphenyl)ethanol Cannot Be Simply Swapped for Other Phenethyl Alcohols or Alkoxyphenols


The biological and physicochemical properties of phenethyl alcohol derivatives are highly sensitive to the position, length, and nature of the alkoxy substituent. For instance, studies on p-alkoxyphenols have shown that inhibitor potency against mammalian ribonucleotide reductase (RR) varies significantly with alkyl chain length, with propoxy, ethoxy, and allyloxy analogs displaying distinct potency profiles [1]. Similarly, for ortho-substituted phenols, quantitative structure-activity relationship (QSAR) models for antifungal activity against skin pathogens classify compounds into distinct potency classes based on molecular connectivity, where an ortho-substituent can drastically alter the minimum inhibitory concentration (MIC) [2]. Critically, the specific ortho-propoxy-phenethyl alcohol architecture of 2-(2-Propoxyphenyl)ethanol places it in a unique chemical space distinct from para-alkoxyphenols, meta-substituted analogs, or simple phenethyl alcohol. Therefore, generic substitution with a cheaper or more readily available analog (e.g., 2-phenoxyethanol, 4-propoxyphenol, or 2-phenylethanol) without experimental validation risks significant loss of desired biological activity, altered target selectivity, or unexpected physicochemical behavior, such as changes in logP, solubility, and membrane permeability [1].

Evidence-Based Differentiation Guide for 2-(2-Propoxyphenyl)ethanol


Physicochemical Differentiation: Ortho-Propoxy-Phenethyl Alcohol vs. Simple Phenethyl Alcohol and Phenoxyethanol

Direct experimental logP data for 2-(2-Propoxyphenyl)ethanol is not widely published. However, the estimated logP is approximately 2.5–3.0, indicating significantly higher lipophilicity compared to the unsubstituted parent 2-phenylethanol (logP ~1.36) and the ether analog 2-phenoxyethanol (logP ~1.16). This increased lipophilicity is a direct consequence of the ortho-propoxy group, which enhances membrane permeability and alters solvent partitioning behavior.

Physicochemical property LogP Solubility Lipophilicity Ortho-substituent effect

Functional Group Architecture: Ortho- vs. Para- and Meta-Substituted Propoxyphenyl Isomers

The specific ortho-substitution pattern of the propoxy group in 2-(2-Propoxyphenyl)ethanol is a key differentiator from its para- and meta-isomers. For the p-alkoxyphenol series, propoxy substitution yields potent inhibition of ribonucleotide reductase (RR) with half-maximal inhibition values that differentiate it from ethoxy and butoxy analogs [1]. While direct data for ortho-propoxy specifically is absent, the ortho position introduces steric and electronic effects (intramolecular hydrogen bonding, altered pKa of the phenol) that are absent in para derivatives. For example, ortho-substituted phenols in QSAR models for antifungal activity form a distinct potency class separate from para-substituted congeners, with MIC values varying by several folds based solely on substitution position [2].

Positional isomer Structure-Activity Relationship Ortho-effect AKR1C inhibition Antimicrobial

Fragrance Application Differentiation: Ortho-Propoxy Floral Note vs. Phenoxyethanol Preservative Profile

2-(2-Propoxyphenyl)ethanol is described as a fragrance ingredient with a floral odor profile, used in perfumes and personal care products . In contrast, the structurally related 2-phenoxyethanol is predominantly used as a preservative (broad-spectrum antimicrobial) and a fixative, with a much milder, less pronounced odor. The introduction of the ortho-propoxy group enhances volatility and alters the olfactory character compared to the non-propoxylated or para-substituted analogs. While quantitative odor threshold data is not publicly available, the qualitative difference in application (floral fragrance vs. preservative) highlights a clear functional differentiation driven by the ortho-propoxy-ethanol architecture.

Fragrance Organoleptic Odor profile Personal care Industrial solvent

Synthetic Utility: Ortho-Propoxy-Phenethyl Alcohol as a Versatile Building Block vs. Non-Functionalized Analogs

The primary alcohol functionality in 2-(2-Propoxyphenyl)ethanol provides a reactive handle for further derivatization. For instance, it can be converted to the corresponding amine “[2-(2-Propoxyphenyl)ethyl]amine hydrochloride” (CAS 1201633-42-2) through established synthetic routes . This amine derivative has been explored in medicinal chemistry as a potential scaffold for neurotransmitter transporter inhibitors, with related 1-(2-propoxyphenyl)ethylamine compounds showing IC50 values in the nanomolar range (e.g., 22 nM) at serotonin transporters [1]. In contrast, simple phenethyl alcohol lacks the ortho-propoxy group that contributes to lipophilicity and target affinity. The bifunctional nature of 2-(2-Propoxyphenyl)ethanol—combining an alcohol for conjugation with a propoxyaryl group for hydrophobic binding interactions—makes it a more versatile starting point for library synthesis than non-functionalized alkylphenols.

Building block Organic synthesis Amine derivatization Scaffold Medicinal chemistry

Procurement-Backed Application Scenarios for 2-(2-Propoxyphenyl)ethanol (CAS 104174-91-6)


Medicinal Chemistry Library Design: Scaffold for Serotonin Transporter (SERT) Ligands

The 2-(2-Propoxyphenyl)ethanol scaffold can be elaborated into ethylamine or piperazine derivatives that demonstrate high affinity for the serotonin transporter (SERT). A related compound, 1-(1-phenyl-2-(2-propoxyphenyl)ethyl)piperazine, exhibited an IC50 of 22 nM at human SERT [1]. This suggests that the ortho-propoxyphenyl moiety is a privileged pharmacophore for CNS-targeted drug discovery. Researchers should procure this alcohol as a starting material for parallel synthesis of novel SERT inhibitors.

Flavor & Fragrance Formulation: Floral Note Ingredient for Perfumery

Commercial documentation identifies 2-(2-Propoxyphenyl)ethanol as a fragrance ingredient with a floral odor, produced via the reaction of 2-propoxyphenol with ethylene oxide . Its unique ortho-propoxy substitution differentiates its olfactory profile from the more common phenethyl alcohol (rose) or phenoxyethanol (mild, preservative). Procurement for fragrance application should be guided by organoleptic specifications rather than purity alone.

Agrochemical Intermediate Research: Ortho-Substituted Phenethyl Alcohol Building Block

Substituted 2-arylethanols, including ortho-alkoxy variants, are key intermediates in the synthesis of triazole fungicides and other crop protection agents [2]. The ortho-propoxy group in 2-(2-Propoxyphenyl)ethanol introduces a specific lipophilic and steric profile that can modulate the systemicity and target binding of resulting agrochemicals. It serves as a strategic intermediate for exploring ortho-alkoxy SAR in fungicide development.

Physicochemical Probe: Investigating the Ortho-Effect in Phenolic SAR Studies

For academic researchers studying the structure-activity relationships of alkoxyphenols, 2-(2-Propoxyphenyl)ethanol serves as the key ortho-substituted reference compound. Comparative studies with para- and meta-propoxyphenyl analogs (e.g., p-alkoxyphenols with known ribonucleotide reductase inhibition IC50s) can elucidate the impact of substitution position on enzyme inhibition potency, membrane permeability, and metabolic stability [3].

Technical Documentation Hub

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